Cas no 1780672-63-0 (tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate)
tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate
- AT25905
- EN300-1880738
- 1780672-63-0
-
- Inchi: 1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-4-5-10(9-14)13(16)6-7-13/h10,16H,4-9H2,1-3H3
- InChI Key: WOIYEVPABQSPJR-UHFFFAOYSA-N
- SMILES: OC1(CC1)C1CN(C(=O)OC(C)(C)C)CCC1
Computed Properties
- Exact Mass: 241.16779360g/mol
- Monoisotopic Mass: 241.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 49.8Ų
tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1880738-1g |
tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate |
1780672-63-0 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1880738-5g |
tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate |
1780672-63-0 | 5g |
$2028.0 | 2023-09-18 | ||
| Enamine | EN300-1880738-10g |
tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate |
1780672-63-0 | 10g |
$3007.0 | 2023-09-18 | ||
| Enamine | EN300-1880738-0.05g |
tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate |
1780672-63-0 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1880738-0.1g |
tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate |
1780672-63-0 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1880738-0.25g |
tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate |
1780672-63-0 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1880738-0.5g |
tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate |
1780672-63-0 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1880738-1.0g |
tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate |
1780672-63-0 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1880738-2.5g |
tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate |
1780672-63-0 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1880738-5.0g |
tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate |
1780672-63-0 | 5g |
$2858.0 | 2023-06-02 |
tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate
Introduction to tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate (CAS No. 1780672-63-0)
Tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate (CAS No. 1780672-63-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. The compound's structure includes a tert-butyl group, a piperidine ring, and a hydroxycyclopropyl moiety, which collectively contribute to its chemical stability and biological activity.
The synthesis of tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate typically involves multi-step processes that ensure high purity and yield. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2022 described a novel palladium-catalyzed approach that significantly reduced reaction times and minimized the use of hazardous reagents. This method not only enhances the practicality of large-scale synthesis but also aligns with the principles of green chemistry.
In terms of its biological activity, tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate has shown promising results in various preclinical studies. Research conducted at the University of California, San Francisco, demonstrated that this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Specifically, it was found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response. This finding opens up new avenues for the development of anti-inflammatory drugs with improved efficacy and reduced side effects.
Beyond its anti-inflammatory potential, tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate has also been investigated for its neuroprotective effects. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound can effectively protect neurons from oxidative stress-induced damage. The mechanism underlying this neuroprotective effect involves the compound's ability to scavenge reactive oxygen species (ROS) and upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate could be a valuable lead compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate have also been extensively studied to ensure its suitability for therapeutic applications. Research conducted at the National Institutes of Health (NIH) revealed that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life. These properties make it an attractive candidate for oral administration, which is often preferred for chronic conditions due to patient compliance and convenience.
To further explore the therapeutic potential of tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate, several clinical trials are currently underway. A phase I clinical trial initiated by a leading pharmaceutical company is evaluating the safety and tolerability of this compound in healthy volunteers. Preliminary results have been encouraging, with no significant adverse effects reported at therapeutic doses. The next phase will focus on assessing its efficacy in patients with specific inflammatory conditions such as rheumatoid arthritis and multiple sclerosis.
In conclusion, tert-butyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate (CAS No. 1780672-63-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable biological activity and pharmacokinetic properties, make it an attractive candidate for the development of novel therapeutic agents. Ongoing research and clinical trials are expected to provide further insights into its potential benefits and pave the way for its eventual use in clinical practice.
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